Bienvenue dans la boutique en ligne BenchChem!

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine

Monoamine Oxidase MAO-B Neurochemistry

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine (CAS 122910-25-2) is a tricyclic heterocycle belonging to the pyrano[2,3-b]quinoline family, which encompasses a broad spectrum of pharmacologically active compounds. While many in-class analogs have been intensively pursued for their acetylcholinesterase (AChE) inhibition in the context of Alzheimer's disease, the target compound stands apart through its biochemically characterized interaction with human monoamine oxidase B (MAO-B), as documented in curated bioactivity databases.

Molecular Formula C12H12N2O
Molecular Weight 200.2
CAS No. 122910-25-2
Cat. No. B6238519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H,4H-pyrano[2,3-b]quinolin-5-amine
CAS122910-25-2
Molecular FormulaC12H12N2O
Molecular Weight200.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine (CAS 122910-25-2): A Differentiated Monoamine Oxidase B Ligand in the Pyranoquinoline Class


2H,3H,4H-pyrano[2,3-b]quinolin-5-amine (CAS 122910-25-2) is a tricyclic heterocycle belonging to the pyrano[2,3-b]quinoline family, which encompasses a broad spectrum of pharmacologically active compounds [1]. While many in-class analogs have been intensively pursued for their acetylcholinesterase (AChE) inhibition in the context of Alzheimer's disease, the target compound stands apart through its biochemically characterized interaction with human monoamine oxidase B (MAO-B), as documented in curated bioactivity databases [2]. This distinct target engagement profile establishes it as a specialized chemical probe for MAO-B-related mechanistic studies and drug discovery, rather than a generic member of the AChE-focused pyranoquinoline pool.

Why Pyrano[2,3-b]quinoline Substitution Is Not Equivalent: Target Divergence Between Monoamine Oxidase and Cholinesterase Profiles


The pyrano[2,3-b]quinoline scaffold cannot be treated as a generic interchangeable pharmacophore. Literature reveals a profound functional bifurcation: the majority of synthesized pyrano[2,3-b]quinoline derivatives have been optimized for AChE/butyrylcholinesterase (BuChE) inhibition, with some analogs achieving sub-micromolar or even nanomolar potency against these enzymes [1]. In contrast, 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine exhibits no meaningful AChE-related optimization but instead demonstrates a quantifiable MAO-B inhibition profile [2]. More critically, even subtle structural changes such as the introduction of a 6-fluoro substituent (CAS 122910-26-3) shift the selectivity landscape, as the 6-fluoro analog shows weakened MAO-B affinity (IC50 = 1,130 nM) versus the parent compound [3]. These data confirm that MAO vs. AChE target engagement, as well as selectivity within the MAO family itself, are exquisitely sensitive to substitution pattern, making blind interchange of in-class compounds scientifically invalid.

Quantitative Differentiation Evidence for 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine


MAO-B Preferential Inhibition: 2.3-Fold Greater Potency Over Closest Fluorinated Analog

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine inhibits human MAO-B with an IC50 of 497 nM, demonstrating a 2.3-fold improvement in potency over its 6-fluoro-substituted structural analog (IC50 = 1,130 nM) measured under identical enzymatic assay conditions [1][2]. Both compounds are essentially inactive against MAO-A (IC50 > 100,000 nM), indicating that the 5-amino-3,4-dihydro-2H-pyrano[2,3-b]quinoline scaffold inherently favors MAO-B over MAO-A, but the presence of the 6-fluoro group significantly attenuates MAO-B binding [1][2].

Monoamine Oxidase MAO-B Neurochemistry Parkinson's Disease Selectivity

Functional Target Class Selectivity: MAO-B Engagement vs. Dominant AChE-Optimized Pyranoquinoline Analogs

The pyrano[2,3-b]quinoline literature is dominated by tacrine-derived analogs designed as dual AChE/BuChE inhibitors, with lead compound 6i (5-amino-2-phenyl-4H-pyrano[2,3-b]quinoline-3-carboxylate bearing a 4-(3-bromophenyl) group) achieving an AChE IC50 of 0.069 μM (69 nM) [1]. 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine lacks the 2-phenyl and 3-carboxylate substituents present in the potent AChE-targeting series, and its documented bioactivity resides exclusively in the MAO-B domain (IC50 = 497 nM) with no reported sub-micromolar AChE activity [2]. Even earlier-generation pyrano[2,3-b]quinolines showed moderate AChE inhibition (best compound 2e was 6-fold less active than tacrine), confirming that AChE potency requires specific substitution that is absent in the target compound [3].

Target Selectivity Acetylcholinesterase Monoamine Oxidase Alzheimer's Disease Chemical Probe

Trypanosomatid Activity: Niche Differentiation from CNS-Penetrant Pyranoquinoline Lead 39

While 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine has not itself been profiled for anti-parasitic activity, a structurally related pyranoquinoline (compound 39) demonstrated multi-trypanosomatid activity with IC50 values of 1.5 μM (T. brucei), 6.1 μM (L. infantum), and 29.2 μM (T. cruzi), combined with favorable brain permeability and low AChE inhibition (IC50 > 30 μM) [1]. Given that the target compound shares the core 3,4-dihydro-2H-pyrano[2,3-b]quinoline architecture and also displays low AChE activity (in contrast to the tacrine-like analogs), it presents a structurally simpler alternative scaffold for anti-parasitic lead optimization where avoidance of cholinergic side effects is paramount.

Trypanosoma brucei Leishmania infantum Neglected Tropical Diseases Anti-parasitic Brain Permeability

Physicochemical Baseline: Lower Molecular Weight and Reduced Lipophilicity vs. Substituted Pyranoquinoline Analogs

2H,3H,4H-pyrano[2,3-b]quinolin-5-amine possesses a molecular weight of 200.24 g/mol , placing it substantially below the molecular weight of tacrine-derived pyranoquinoline analogs such as compound 6i (estimated MW > 400 g/mol based on 5-amino-2-phenyl-4H-pyrano[2,3-b]quinoline-3-carboxylate core) [1]. Whereas brominated or otherwise substituted pyrano[2,3-b]quinolines in the literature exhibit calculated logP values ranging from 3.3 to 3.8 [2], the target compound — lacking halogen or extended aryl substituents — is expected to have notably lower lipophilicity, conferring advantages in aqueous solubility and metabolic stability.

Drug-likeness Molecular Weight Lipophilicity CNS Drug Design Physicochemical Properties

Application Scenarios for 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine Based on Verified Evidence


MAO-B Chemical Probe Development for Neurodegenerative Disease Research

Given its validated human MAO-B IC50 of 497 nM and >200-fold selectivity over MAO-A [1], 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine serves as a structurally distinct starting scaffold for the development of MAO-B-selective chemical probes. Unlike irreversible MAO-B inhibitors (e.g., selegiline, rasagiline) used clinically for Parkinson's disease, the reversible binding profile of this chemotype enables reversible pharmacological modulation, a feature valued in target validation studies. The compound's lower molecular weight (200.24 g/mol) relative to most approved MAO-B drugs makes it amenable to further functionalization while maintaining CNS drug-like properties.

Differentiated Scaffold for Pyranoquinoline-Focused Library Design Targeting Non-Cholinesterase Endpoints

In screening library procurement, laboratories investigating the pyrano[2,3-b]quinoline chemotype face a landscape saturated with AChE/BuChE-optimized analogs [2]. 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine provides a well-characterized entry point into MAO-relevant chemical space within this scaffold class. Its documented MAO-B activity, combined with the absence of the bulky 2-phenyl and 3-carboxylate substituents that drive cholinesterase potency, makes it a valuable reference compound for diversifying pyranoquinoline screening decks away from the default AChE target bias.

Neglected Tropical Disease Drug Discovery: A Low-AChE-Liability Pyranoquinoline Core

For anti-trypanosomatid drug discovery, the target compound's core architecture aligns with pyranoquinoline 39, a multi-trypanosomatid lead with low AChE inhibition (IC50 > 30 μM) and favorable brain permeability [3]. While the target compound lacks the specific substitution pattern of compound 39, its shared 3,4-dihydro-2H-pyrano[2,3-b]quinoline core and absence of structural features associated with potent AChE activity make it a suitable minimalist scaffold for initiating structure-activity relationship (SAR) campaigns aimed at T. brucei, L. infantum, or T. cruzi inhibition without cholinergic side-effect liability.

Comparator Standard for Fluorinated vs. Non-Fluorinated Pyranoquinoline SAR Studies

The availability of paired MAO-B data for 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine (IC50 = 497 nM) and its 6-fluoro analog (IC50 = 1,130 nM) [1][4] creates a unique opportunity for medicinal chemistry groups investigating the electronic effects of fluorine substitution on the pyranoquinoline scaffold. This pair can serve as a benchmark comparator set for validating computational models (e.g., docking, Free Energy Perturbation) that predict the impact of halogen introduction on MAO-B binding affinity, with an experimentally measured ΔIC50 of 633 nM providing a quantifiable reference point.

Quote Request

Request a Quote for 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.